Home > Products > Screening Compounds P118371 > Thalidomide-O-amido-PEG4-propargyl
Thalidomide-O-amido-PEG4-propargyl -

Thalidomide-O-amido-PEG4-propargyl

Catalog Number: EVT-8238998
CAS Number:
Molecular Formula: C26H31N3O10
Molecular Weight: 545.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-O-amido-PEG4-propargyl is a synthetic compound that integrates a thalidomide-based ligand with a polyethylene glycol (PEG) linker and a propargyl functional group. This compound is primarily utilized in the context of PROTAC (Proteolysis Targeting Chimeras) technology, which is a novel approach in drug development aimed at targeted protein degradation. The compound's structure allows it to interact with E3 ligases, facilitating the ubiquitination and subsequent degradation of specific target proteins.

Source and Classification

The compound is classified as a E3 ligase ligand-linker conjugate. It is synthesized for research purposes and has applications in various biochemical assays. The molecular formula for Thalidomide-O-amido-PEG4-propargyl is C26H30N2O11C_{26}H_{30}N_{2}O_{11} with a molecular weight of approximately 546.5 Da, and its CAS number is 2411681-90-6 .

Synthesis Analysis

Methods and Technical Details

The synthesis of Thalidomide-O-amido-PEG4-propargyl typically involves several key steps:

  1. Preparation of Thalidomide Derivative: The initial step includes modifying thalidomide to introduce the amido group, which enhances its solubility and reactivity.
  2. Linker Attachment: A four-unit PEG linker is then attached to the thalidomide derivative. This PEGylation improves the pharmacokinetic properties of the compound, including solubility and stability.
  3. Propargyl Functionalization: Finally, the propargyl group is introduced, which serves as a reactive site for subsequent chemical reactions, particularly in click chemistry applications.

The synthesis can utilize methods such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for efficient conjugation with azides to form stable triazole linkages .

Molecular Structure Analysis

Structure and Data

Thalidomide-O-amido-PEG4-propargyl has a complex molecular structure characterized by:

  • Thalidomide Core: The thalidomide moiety provides the biological activity necessary for targeting specific proteins.
  • PEG Linker: The four-unit polyethylene glycol linker enhances solubility and reduces immunogenicity.
  • Propargyl Group: This functional group enables click chemistry reactions, facilitating further modifications or conjugations.

The compound's detailed structural data includes:

  • Molecular Formula: C26H30N2O11C_{26}H_{30}N_{2}O_{11}
  • Molecular Weight: 546.5 Da
  • Purity: 98% .
Chemical Reactions Analysis

Reactions and Technical Details

Thalidomide-O-amido-PEG4-propargyl participates in several important chemical reactions:

  1. Copper-Catalyzed Azide-Alkyne Cycloaddition: This reaction allows for the formation of triazole linkages when reacted with azides, making it useful in bioconjugation applications.
  2. Ubiquitination Processes: The compound acts as a ligand for E3 ligases, promoting the ubiquitination of target proteins, which leads to their degradation via the proteasome pathway.

These reactions are crucial for developing PROTACs that can selectively degrade unwanted proteins in various therapeutic contexts .

Mechanism of Action

Process and Data

The mechanism of action of Thalidomide-O-amido-PEG4-propargyl revolves around its role as a ligand in PROTAC technology:

  1. Binding to E3 Ligase: The thalidomide component binds to cereblon, an E3 ubiquitin ligase.
  2. Recruitment of Target Protein: The PEG linker facilitates the recruitment of the target protein to the E3 ligase.
  3. Ubiquitination and Degradation: Once recruited, the target protein is ubiquitinated and subsequently directed to the proteasome for degradation.

This targeted approach allows for selective modulation of protein levels within cells, providing a powerful tool for therapeutic intervention .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of Thalidomide-O-amido-PEG4-propargyl include:

These properties make it suitable for various laboratory applications involving biochemical assays and drug development.

Applications

Scientific Uses

Thalidomide-O-amido-PEG4-propargyl has several significant applications in scientific research:

  1. PROTAC Development: It serves as a crucial component in designing PROTACs aimed at targeted protein degradation.
  2. Bioconjugation Studies: Its click chemistry capabilities allow researchers to create complex biomolecules for studying protein interactions.
  3. Drug Discovery: The compound's ability to modulate protein levels makes it valuable in developing new therapeutics for diseases where protein dysregulation is implicated.
Introduction to PROTAC Technology and Thalidomide-O-amido-PEG4-propargyl

Evolution of Proteolysis-Targeting Chimeras in Targeted Protein Degradation

Proteolysis-targeting chimeras represent a revolutionary approach in therapeutic intervention that harnesses the cellular ubiquitin-proteasome system for selective protein degradation. First conceptualized in 2001, these heterobifunctional molecules create a ternary complex between an E3 ubiquitin ligase and a target protein, leading to ubiquitination and subsequent proteasomal degradation of the target [5]. This event-driven pharmacology enables catalytic, substoichiometric activity distinct from traditional occupancy-based inhibitors [6]. The modular architecture of proteolysis-targeting chimeras comprises three elements: a target protein-binding ligand, an E3 ligase-recruiting moiety, and a chemical linker that spatially optimizes their interaction. By 2024, over a dozen proteolysis-targeting chimeras had entered clinical development, primarily in oncology, leveraging this mechanism to target previously "undruggable" proteins with flat binding surfaces [6].

Table 1: Key E3 Ubiquitin Ligases Utilized in Proteolysis-Targeting Chimera Development

E3 LigaseLigand ClassTarget RangeClinical Relevance
CereblonImmunomodulatory imide drugs>30 proteinsMultiple myeloma, solid tumors
Von Hippel-LindauPeptide mimeticsKinases, nuclear receptorsHypoxia-related pathologies
Cellular inhibitor of apoptosisPeptidomimeticsApoptosis regulatorsInflammatory disorders
Mouse double minute 2 homologNutlin derivativesTumor suppressorsp53-related malignancies

The chronological advancement of proteolysis-targeting chimera technology reveals three generations: 1) Peptide-based early constructs with limited cell permeability; 2) Small-molecule proteolysis-targeting chimeras incorporating cereblon or von Hippel-Lindau ligands; and 3) Hybrid macromolecular conjugates addressing extracellular and membrane protein targets [5] [6]. Thalidomide-O-amido-polyethylene glycol 4-propargyl exemplifies the refined second-generation approach, integrating a cereblon-binding thalidomide derivative optimized for efficient ternary complex formation and catalytic degradation cycles [1] [2].

Rationale for Integrating Thalidomide Derivatives in E3 Ubiquitin Ligase Recruitment

Cereblon has emerged as a predominant E3 ligase in proteolysis-targeting chimera design due to its druggability, favorable tissue distribution, and the pharmacological tractability of its ligands. Thalidomide and its analogs (immunomodulatory imide drugs) bind cereblon with high affinity (dissociation constant < 10 μM), inducing conformational changes that repurpose the ligase toward neo-substrates [5]. This molecular reprogramming effect underpins the therapeutic efficacy of immunomodulatory imide drugs in hematological malignancies but also provides an ideal recruitment platform for targeted degradation.

Table 2: Molecular Characteristics of Thalidomide-O-amido-Polyethylene Glycol 4-propargyl

PropertySpecificationFunctional Significance
Molecular FormulaCarbon~26~Hydrogen~31~Nitrogen~3~Oxygen~10~Determines synthetic complexity & mass
Molecular Weight545.5 grams per moleImpacts cell permeability & bioavailability
Cereblon Binding AffinitySub-micromolar rangeEnsures efficient ternary complex formation
Alkyne FunctionalityTerminal propargyl groupEnables copper-catalyzed azide-alkyne cycloaddition
Purity≥98% (high-performance liquid chromatography)Critical for reproducible biological activity

Thalidomide-O-amido-polyethylene glycol 4-propargyl specifically exploits the phthalimide moiety of thalidomide as the cereblon-binding domain but introduces critical structural modifications. The conventional glutarimide ring responsible for thalidomide's teratogenicity is preserved for ligase binding, while the 4-position oxygen serves as the linker attachment point—a strategy that minimizes interference with cereblon engagement [5] [8]. This configuration maintains the essential interactions between the isoindolinone-dione core and cereblon's tri-tryptophan pocket while directing the polyethylene glycol 4-propargyl extension toward solvent-exposed regions [2]. The terminal alkyne group transforms this conjugate into a "click chemistry" reagent capable of copper-catalyzed cycloaddition with azide-functionalized target ligands, significantly streamlining proteolysis-targeting chimera synthesis [2] [9].

The strategic selection of the thalidomide scaffold over newer cereblon ligands (lenalidomide, pomalidomide) reflects a deliberate trade-off between binding affinity and synthetic accessibility. While pomalidomide exhibits stronger cereblon binding, thalidomide's lower cost, commercial availability, and well-characterized exit vectors facilitate linker optimization studies [5]. This is particularly valuable during proteolysis-targeting chimera prototyping, where linker length and composition require empirical optimization to achieve productive ternary complex geometry.

Role of Polyethylene Glycol-Based Linkers in Enhancing Proteolysis-Targeting Chimera Functionality

The polyethylene glycol 4 spacer in Thalidomide-O-amido-polyethylene glycol 4-propargyl serves as a molecular ruler that critically influences proteolysis-targeting chimera efficacy through three primary mechanisms: spatial orientation, solubility enhancement, and proteolytic stability. Comprising four repeating ethylene oxide units (12 atoms, ~20 Å), this hydrophilic linker provides sufficient length to span the distance between cereblon's ligand-binding pocket and diverse target protein interfaces [6] [8]. Empirical evidence suggests that polyethylene glycol spacers between 10-30 Å optimally balance ternary complex formation efficiency and proteolysis-targeting chimera permeability, positioning polyethylene glycol 4 near the ideal length midpoint [1].

Table 3: Functional Attributes of Polyethylene Glycol 4 Linker in Thalidomide Derivatives

AttributeImpact on Proteolysis-Targeting ChimeraStructural Basis
HydrophilicityIncreases water solubility (>100 mg/mL in dimethyl sulfoxide)Ethylene oxide units form hydration shells
FlexibilityAccommodates spatial variability in target proteinsFree bond rotation around C-O and C-C bonds
Metabolic StabilityResists enzymatic cleavageLack of peptide bonds or ester linkages
Steric BulkReduces cellular efflux pump interactionsShielding effect around core domains

Polyethylene glycol linkers directly counteract the inherent hydrophobicity of cereblon-binding thalidomide derivatives, which typically exhibit high octanol-water partition coefficients. The tetraethylene glycol chain reduces the overall lipophilicity of Thalidomide-O-amido-polyethylene glycol 4-propargyl (predicted XLogP3 ≈ -1.0) compared to non-polyethylene glycol-conjugated analogs (XLogP3 > 0.5) [8]. This hydrophilicity profile enhances solubility in aqueous biological matrices while maintaining sufficient membrane permeability for intracellular activity—a crucial balance often challenging to achieve in conventional proteolysis-targeting chimera designs [6].

Synthetically, the incorporation of polyethylene glycol spacers follows well-established coupling protocols. Thalidomide-O-amido-polyethylene glycol 4-propargyl is typically synthesized through amide bond formation between 4-hydroxythalidomide's carboxylic acid and the amine-terminated tetraethylene glycol-propargyl linker [1] [9]. The terminal propargyl group then serves as a bioorthogonal handle for copper-catalyzed (1,3-dipolar cycloaddition) with azide-functionalized target ligands. This modular approach enables rapid assembly of diverse proteolysis-targeting chimeras from a common cereblon-recruiting building block, significantly accelerating structure-activity relationship studies [2] [7]. The chemical stability of the amide linkage ensures integrity during cellular uptake, while the polyethylene glycol spacer's ether bonds resist enzymatic degradation, maintaining conjugate integrity until reaching intracellular targets [6] [8].

Properties

Product Name

Thalidomide-O-amido-PEG4-propargyl

IUPAC Name

2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]acetamide

Molecular Formula

C26H31N3O10

Molecular Weight

545.5 g/mol

InChI

InChI=1S/C26H31N3O10/c1-2-9-35-11-13-37-15-16-38-14-12-36-10-8-27-22(31)17-39-20-5-3-4-18-23(20)26(34)29(25(18)33)19-6-7-21(30)28-24(19)32/h1,3-5,19H,6-17H2,(H,27,31)(H,28,30,32)

InChI Key

YQAXBHSYTVILLV-UHFFFAOYSA-N

SMILES

C#CCOCCOCCOCCOCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Canonical SMILES

C#CCOCCOCCOCCOCCNC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.